molecular formula C24H16N4O2 B1192028 ICP 103

ICP 103

Cat. No.: B1192028
M. Wt: 392.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Radiochemistry and Metallomics

Within radiochemistry, Ruthenium-103 is recognized as an anthropogenic radionuclide, meaning it originates from human activities, such as nuclear processes. pnas.orgiaea.org It has a half-life of approximately 39.3 days (39.272 days) and undergoes beta-minus decay, accompanied by the emission of gamma rays. iaea.orgmdpi.com The study of ¹⁰³Ru in radiochemistry often involves its production, separation, and detection. For instance, research explores methods to isolate ¹⁰³Ru in high yield and purity from complex matrices, such as those resulting from the proton-induced fission of thorium targets, employing techniques like anion exchange and extraction chromatography. nih.govplos.orgosti.gov These separation methods are crucial for obtaining ¹⁰³Ru for various research applications and for environmental monitoring purposes. Radiochemical analysis techniques, including gamma ray spectrometry, are essential for identifying and quantifying ¹⁰³Ru in environmental and food samples, contributing to assessments of radioactivity releases. pnas.orgiaea.org

Metallomics, a field dedicated to the study of the roles of metals, metalloids, and other trace elements in biological systems, provides a broader context for research involving ruthenium isotopes like ¹⁰³Ru. brte.org While metallomics encompasses the study of all metal species and their interactions within biological environments, research on ruthenium complexes, including those that could potentially incorporate radioactive isotopes, fits within this domain. Studies investigating the interactions of ruthenium compounds with biomolecules such as proteins and DNA are central to understanding their biological mechanisms, a key aspect of metallomics research. nih.govukzn.ac.zasci-hub.se

Significance of Metal-Based Compounds in Contemporary Biological Sciences

Metal-based compounds hold considerable significance in contemporary biological sciences, particularly in the development of therapeutic and diagnostic agents. Ruthenium complexes, in particular, have emerged as promising alternatives to traditional platinum-based chemotherapy drugs like cisplatin, which have been a cornerstone of cancer treatment. nih.govnih.gov The interest in ruthenium compounds stems from their diverse chemical properties and potential for varied mechanisms of action within biological systems.

Research indicates that ruthenium complexes can interact with a range of biological targets, including proteins like albumin and transferrin, components of the extracellular matrix, cell surface molecules, and nuclear DNA. nih.gov These interactions can lead to cytotoxic effects through various pathways, including the potential induction of free radical species, in some cases facilitated by irradiation (photodynamic therapy) or reactions with cellular reductants. nih.gov The exploration of nanoformulations incorporating ruthenium complexes represents an advanced approach in biological sciences aimed at improving drug delivery, targeting, and reducing systemic toxicity, thereby enhancing their therapeutic potential. nih.gov

Overview of Key Research Domains Involving ¹⁰³Ru and Related Chemical Entities

Ruthenium-103 and related ruthenium species are involved in several key research domains:

Radiotherapy and Diagnostic Imaging: ¹⁰³Ru is the parent radionuclide of Rhodium-103m (¹⁰³mRh), an isotope with a short half-life (56.1 minutes) that decays via isomeric transition, emitting low-energy Auger/Coster-Kronig electrons. nih.govplos.org These low-energy electrons have a short path length in biological tissue (nanometer scale), making ¹⁰³mRh of interest for targeted Auger electron therapy, an emerging field in nuclear medicine focused on delivering highly localized radiation doses to cancer cells. nih.gov While ¹⁰³Ru itself is primarily a beta-emitter, it has been used as a model nuclide in preclinical studies for evaluating radiolabeled compounds intended for imaging techniques like Single-Photon Emission Computed Tomography (SPECT), although isotopes like ⁹⁷Ru are typically preferred for SPECT due to their photon emissions suitable for detection. mdpi.comrsc.org The potential for ¹⁰³Ru and ⁹⁷Ru to form a theragnostic pair (combining therapy and diagnostics) is also being explored. rsc.org

Environmental Monitoring and Radioecology: As an anthropogenic radionuclide, the presence and behavior of ¹⁰³Ru in the environment are subjects of research. Following events involving nuclear releases, ¹⁰³Ru can be detected in the atmosphere and other environmental compartments. pnas.org Studies track its dispersion and deposition, contributing to the validation of atmospheric transport models and assessing potential environmental impacts. pnas.org The measurement of radionuclides like ¹⁰³Ru in environmental and food samples is a critical aspect of ensuring public health and safety. iaea.org

Development of Radiopharmaceuticals: Research involves synthesizing and evaluating radiolabeled compounds incorporating ruthenium isotopes, including potentially ¹⁰³Ru, for targeted delivery in medical applications. mdpi.comrsc.org The aim is often to attach the radioisotope to a molecule that selectively accumulates in specific tissues or tumors, allowing for targeted imaging or therapy.

Fundamental Radiochemistry and Separation Science: The production of ¹⁰³Ru, whether through neutron activation or nuclear fission, necessitates sophisticated radiochemical separation techniques to isolate it from target materials and other radionuclides. nih.govplos.orgosti.gov Research in this area focuses on developing efficient and selective methods for purifying ¹03Ru to meet the requirements for various research and potential medical applications.

While not always involving the radioisotope ¹⁰³Ru directly, the broader research into ruthenium chemistry and its applications in catalysis, materials science, and other biomedical areas also informs and contextualizes the studies specifically focused on ¹⁰³Ru. For instance, the extensive research on ruthenium nanoclusters for catalysis and biomedical applications highlights the versatility of ruthenium in various scientific and technological fields. scienceopen.com

Physical Properties of Ruthenium-103

PropertyValueUnitSource
Half-life39.272 / 39.3days iaea.org, pnas.org
Decay ModeBeta-minus, Gamma Emission- mdpi.com
Gamma Energy215.7keV mdpi.com
PubChem CID104749- nih.gov, wmo.int

Radiochemical Yield of ¹⁰³Ru Separation

SourceMethodYield (%)Purity (%)
Mastren et al. nih.govplos.orgAnion exchange + Extraction chromatography83 ± 5> 99.9
Happl et al. rsc.orgNeutron irradiation of natRu metal, workup81–82> 99.9

Properties

Molecular Formula

C24H16N4O2

Molecular Weight

392.41

Synonyms

3-(13-methyl-5,7-dioxo-6,7-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-12(13H)-yl)propanenitrile

Origin of Product

United States

Radionuclide Production and Characterization of Ruthenium 103

Nuclear Reactions and Pathways for ¹⁰³Ru Generation

The production of ¹⁰³Ru can be achieved through several nuclear reaction pathways. One common method involves the neutron irradiation of stable Ruthenium-102 (¹⁰²Ru). This process, known as neutron capture, is represented by the reaction ¹⁰²Ru(n,γ)¹⁰³Ru nih.govplos.orgnih.gov. This reaction involves a ¹⁰²Ru nucleus absorbing a thermal neutron, becoming ¹⁰³Ru. This method can utilize either natural ruthenium, which contains about 31.55% of the ¹⁰²Ru isotope, or enriched ¹⁰²Ru to enhance production yield nih.govrsc.org.

Another significant source of ¹⁰³Ru is as a fission product of heavier nuclei like Uranium-235 (²³⁵U) or Plutonium in nuclear reactors wikipedia.orgresearchgate.net. The nuclear fission of ²³⁵U can yield ¹⁰³Ru through reactions such as ²³⁵U(n,f)¹⁰³Ru nih.govplos.org. Large amounts of ¹⁰³Ru can also be generated through proton-induced fission of thorium targets, for example, ²³²Th(p,f)¹⁰³Ru nih.govubc.caplos.org.

Production via neutron irradiation of natural ruthenium metal has been performed, yielding activities suitable for preclinical studies rsc.org. Irradiating natural RuCl₃·xH₂O with a neutron flux over several weeks has also been shown to produce [¹⁰³Ru]RuCl₃·xH₂O with activities suitable for research nih.gov.

Radiochemical Isolation and Purification Methodologies for ¹⁰³Ru

Given that ¹⁰³Ru is often produced alongside other radionuclides, particularly in fission processes, effective radiochemical isolation and purification are crucial to obtain high-purity ¹⁰³Ru for research applications. The chemical complexity of ruthenium, which exhibits multiple oxidation states, presents challenges in its separation researchgate.net.

One approach for separating ¹⁰³Ru from fission products involves a two-part chemical separation process. This method has been demonstrated for isolating ¹⁰³Ru from a proton-irradiated thorium matrix. The first step utilizes an anion exchange column to remove cationic impurities, including actinides and lanthanides, as well as the majority of transition metal fission products. Ruthenium is strongly retained on the anion exchange resin in 1 M HCl nih.govubc.caplos.orgresearchgate.net. Subsequent elution with 10 M HNO₃ can recover ¹⁰³Ru. nih.govplos.org.

The second part of this separation process employs an extraction chromatographic column, often utilizing diglycolamide (DGA) functional groups, to further decontaminate ¹⁰³Ru from remaining impurities. Ruthenium is generally not strongly retained on DGA resin in HCl or HNO₃ solutions, allowing for its separation from contaminants like Nb, Zr, Sn, and Sb which are strongly retained nih.govplos.org. This two-step method has achieved a radiochemical yield of 83 ± 5% for ¹⁰³Ru with a purity exceeding 99.9% nih.govubc.caplos.orgresearchgate.netosti.gov.

Another method for separating ruthenium nuclides from fission product solutions involves acidification and oxidation, followed by volatilization and collection in a sodium hydroxide (B78521) solution. This technique has shown high separation and recovery yields for ¹⁰³Ru, although contaminants like ¹³²I and ¹⁰⁶Rh may be present researchgate.net.

Ion exchange methods using organic cation exchangers like Amberite CG-120 or inorganic ion exchangers such as silica (B1680970) gel and montmorillonite (B579905) have also been investigated for the separation of ¹⁰³Ru from other fission products like ¹³⁷Cs and ¹⁴⁴Ce jrpr.org.

Isotopic Properties and Decay Characteristics of ¹⁰³Ru Relevant to Research Applications

Ruthenium-103 is a radioactive isotope with well-characterized decay properties. Its physical half-life is approximately 39.26 days wikipedia.orgwikipedia.orgmit.edu. It undergoes beta-minus (β⁻) decay, transforming into the metastable state of Rhodium-103 (¹⁰³mRh), which then decays to the stable ground state ¹⁰³Rh wikipedia.orgchemlin.orgmit.edu.

The decay of ¹⁰³Ru involves the emission of beta particles and gamma rays. The beta decay has a maximum energy of 0.763 MeV mit.edu. Two main beta-ray groups have been reported with endpoint energies of 0.684 MeV (6%) and 0.204 MeV (94%) aps.org.

Key gamma-ray energies associated with the decay of ¹⁰³Ru include a prominent peak at approximately 497.1 keV with an abundance of around 88.9-91%, and another at about 610.3 keV with an abundance of 5.6-6% umich.edujaea.go.jpiaea.orgmissouri.edu. There is also an internally converted gamma-ray at approximately 40.4 keV aps.org.

The decay characteristics of ¹⁰³Ru are summarized in the table below:

PropertyValueSource
Half-life39.26 days wikipedia.orgwikipedia.org
Decay ModeBeta-minus (β⁻) wikipedia.orgchemlin.org
Daughter Nuclide¹⁰³Rh wikipedia.orgchemlin.org
Beta Energy (Max)~0.763 MeV mit.edu
Gamma Energies (keV)497.1 (88.9-91%) umich.edujaea.go.jpiaea.orgmissouri.edu
610.3 (5.6-6%) umich.edujaea.go.jpiaea.orgmissouri.edu
~40.4 (converted) aps.org

The emission of gamma rays, particularly the prominent 497.1 keV peak, allows for the detection and quantification of ¹⁰³Ru using standard gamma spectroscopy techniques umich.eduiaea.org. The relatively long half-life of ¹⁰³Ru makes it suitable for applications requiring a longer duration compared to shorter-lived isotopes. Its decay to ¹⁰³mRh, an Auger electron emitter, is of particular interest for developing targeted radiotherapy agents nih.govplos.org.

Radiochemical Synthesis and Ligand Conjugation Strategies for ¹⁰³ru Compounds

Chemical Methodologies for Incorporating ¹⁰³Ru into Organic Ligands and Biomolecules

Incorporating ¹⁰³Ru into organic ligands and biomolecules typically involves coordination chemistry, where the ruthenium radionuclide is chelated or complexed by a ligand system. The starting material for radiolabeling often involves a readily reactive form of ¹⁰³Ru, such as [¹⁰³Ru]RuCl₃. mdpi.comrsc.org

A common approach involves reacting the ¹⁰³Ru precursor with an organic ligand that contains appropriate donor atoms (e.g., nitrogen, sulfur, oxygen) capable of forming stable coordination bonds with ruthenium. The synthesis conditions, such as temperature, solvent, pH, and reaction time, are critical for achieving high radiochemical yields and purity. For instance, the synthesis of [¹⁰³Ru]BOLD-100, a radiolabeled ruthenium-based metallodrug candidate, has been established using carrier-added (c.a.) [¹⁰³Ru]RuCl₃. mdpi.comresearchgate.net This synthesis can involve refluxing the ruthenium precursor in a mixture of HCl and ethanol, followed by reaction with the organic ligand (indazole in the case of BOLD-100) at elevated temperatures. mdpi.com Subsequent steps may include cation exchange to obtain the desired salt form of the radiolabeled complex. mdpi.com

Research findings indicate that the production method of ¹⁰³Ru can influence the subsequent radiochemical synthesis. For example, irradiating natural ruthenium metal instead of natural RuCl₃ powder has been shown to avoid the co-production of other radionuclides like ³⁵S and ³⁶Cl, potentially leading to higher radionuclide purity of the starting material for labeling. rsc.orgresearchgate.net

Principles of Design for ¹⁰³Ru-Labeled Complexes and Conjugates (e.g., Ruthenium-based Metallodrugs)

The design of ¹⁰³Ru-labeled complexes and conjugates is guided by the need for stable coordination of the radionuclide, appropriate pharmacokinetic behavior, and specific targeting if intended for diagnostic imaging or targeted therapy. Ruthenium-based complexes, including potential metallodrugs, often feature the ruthenium atom in various oxidation states, commonly Ru(II) or Ru(III), coordinated by a variety of organic ligands. mdpi.comacs.org

Ligand design plays a crucial role in the stability and biological fate of the radiolabeled complex. Ligands containing chelating moieties that form strong, kinetically inert complexes with ruthenium are preferred to prevent transchelation of the radionuclide in vivo, which could lead to non-specific accumulation in non-target tissues. acs.orgresearchgate.net The geometry of the ruthenium complex, such as the "piano-stool" geometry observed in some arene-ruthenium(II) complexes, can also influence its stability and interaction with biological systems. acs.org

For targeted applications, the design involves conjugating a ¹⁰³Ru-labeled complex to a biomolecule, such as a peptide, protein (like an antibody), or small molecule ligand, that has high affinity and specificity for a particular biological target (e.g., a receptor on cancer cells). iaea.orggoogle.com This often requires a bifunctional chelator, a molecule that contains both a strong chelating group for the radionuclide and a reactive group for covalent attachment to the biomolecule. The choice of linker between the chelator and the biomolecule is also important, as it can influence the conjugate's stability, solubility, and interaction with the target.

The design principles for ruthenium-based metallodrugs, which are being explored for their therapeutic potential, also inform the design of their radiolabeled analogs for diagnostic purposes. mdpi.comnih.gov The aim is often to retain the favorable biological properties of the non-radioactive parent compound while enabling tracking and quantification using the radionuclide signal. mdpi.comrsc.orgnih.gov

Evaluation of Radiochemical Purity and Stability of Synthesized ¹⁰³Ru-Conjugates

Ensuring the radiochemical purity and stability of ¹⁰³Ru-conjugates is paramount for their successful application. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form. dergipark.org.tr Impurities can include free radionuclide, hydrolyzed forms of the radionuclide, or radiolabeled degradation products.

Analytical techniques commonly employed to evaluate radiochemical purity include high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and paper chromatography, often coupled with radiochemical detection. iaea.orgdergipark.org.tr These methods separate the radiolabeled species based on their chemical properties, allowing for the quantification of the desired product relative to radioactive impurities. For example, HPLC has been used to characterize [¹⁰³Ru]BOLD-100, and radiochemical purity values of >93% and >99% have been reported for different synthesis steps or conditions. mdpi.comresearchgate.netrsc.org

Stability studies are crucial to determine the integrity of the radioconjugate over time and under relevant conditions (e.g., in solution, in serum). Factors such as radiolysis, temperature, pH, and the presence of oxidizing or reducing agents can affect the stability of radiolabeled compounds. dergipark.org.trcolab.ws Radiolysis, caused by the interaction of emitted radiation with the solvent and solute molecules, can lead to the degradation of the radioconjugate. colab.ws The addition of stabilizing agents or quenchers can help mitigate the effects of radiolysis and improve the shelf life of the radiopharmaceutical. colab.ws

Evaluation of stability typically involves storing the radioconjugate under specified conditions and periodically analyzing its radiochemical purity using chromatographic methods. A decrease in radiochemical purity over time indicates degradation. colab.ws Detailed research findings, such as those from studies on [¹⁰³Ru]BOLD-100, often include data on radiochemical purity at different time points to demonstrate stability. rsc.org

Interactive Table: Radiochemical Purity and Yield Examples for [¹⁰³Ru]BOLD-100 Synthesis

CompoundRadiochemical YieldRadiochemical PurityMethod of AnalysisSource
[¹⁰³Ru]BOLD-100>38% (overall)>93%HPLC mdpi.comresearchgate.net
[¹⁰³Ru]Cesium salt67% or 78%>93% or >99%HPLC mdpi.comrsc.org
c.a. [¹⁰³Ru]BOLD-10035% (overall)>99%RP-HPLC rsc.orgrsc.org

Note: Data compiled from cited sources. Specific conditions for yield and purity may vary between studies.

The rigorous evaluation of radiochemical purity and stability ensures that the administered radiolabeled compound is indeed the desired chemical species, which is essential for reliable and accurate results in both diagnostic and potential therapeutic applications.

Preclinical Pharmacological and Biological Investigations of ¹⁰³ru Radiolabeled Compounds

In Vitro Cellular Studies

There is no available research data detailing the in vitro cellular behavior of ¹⁰³Ru-ICP 103.

Mechanisms of Cellular Uptake and Internalization Pathways

Specific studies on the mechanisms by which cells might uptake ¹⁰³Ru-ICP 103 have not been reported. Research into other ruthenium complexes suggests that cellular entry can be influenced by factors such as the compound's charge, size, and lipophilicity, with some demonstrating uptake through energy-dependent pathways like endocytosis. However, without experimental data on ¹⁰³Ru-ICP 103, its specific internalization pathways remain unknown.

Subcellular Distribution and Intracellular Localization Studies

Information regarding the distribution of ¹⁰³Ru-ICP 103 within cellular compartments is not available. Studies of other novel ruthenium conjugates have shown localization in various organelles, including mitochondria, lysosomes, and the Golgi apparatus, but this cannot be extrapolated to ¹⁰³Ru-ICP 103 without direct experimental evidence.

Molecular Interactions with Cellular Components (e.g., Proteins, Nucleic Acids)

The specific molecular targets and interactions of ¹⁰³Ru-ICP 103 with cellular components such as proteins and nucleic acids have not been documented. The indolocarbazole core structure is known in other compounds to interact with DNA, but the binding characteristics of the ¹⁰³Ru-ICP 103 variant are undetermined.

Modulation of Cellular Processes and Signaling Pathways

There are no published studies on the effects of ¹⁰³Ru-ICP 103 on cellular processes or signaling pathways. Research on other non-radiolabeled N-glycoside derivatives of indolo[2,3-a]pyrrolo[3,4-c]carbazole has indicated impacts on the cell cycle, but these findings are not specific to ¹⁰³Ru-ICP 103.

In Vivo Preclinical Model Investigations

There is no available data from in vivo preclinical studies for ¹⁰³Ru-ICP 103.

Biodistribution Analysis in Experimental Animal Models

No studies detailing the biodistribution of ¹⁰³Ru-ICP 103 in animal models have been found in the scientific literature. Therefore, no data on its accumulation in or clearance from various organs and tissues can be provided.

Preclinical Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) of [¹⁰³Ru]BOLD-100

Preclinical investigations in tumor-bearing Balb/c mice have been conducted to characterize the pharmacokinetic profile of [¹⁰³Ru]BOLD-100. These studies are crucial for understanding the compound's behavior in a biological system, which can inform its potential as a diagnostic or therapeutic agent.

Biodistribution studies performed over a 72-hour period post-injection revealed insights into the compound's distribution and clearance. The pharmacokinetic data for the radiolabeled analog, [¹⁰³Ru]BOLD-100, were found to be identical to its non-radioactive counterpart, BOLD-100. mdpi.comnih.gov

One key finding from these studies is the influence of the injected dose on the compound's distribution. When a higher dose of carrier-added (c.a.) [¹⁰³Ru]BOLD-100 was administered, it led to a more non-specific accumulation in tissues that were not the intended target. This phenomenon is likely attributable to the saturation of the albumin transport system, which is involved in the compound's distribution. univie.ac.atnih.gov Conversely, the administration of lower amounts of c.a. [¹⁰³Ru]BOLD-100 resulted in a comparatively higher uptake in tumor tissues, leading to a more favorable tumor-to-background ratio. univie.ac.atnih.gov This suggests that at lower doses, the compound's distribution is more targeted toward the tumor.

Ex vivo autoradiography of tumors 24 hours after injection further supported these findings, providing a visual representation of the compound's accumulation within the tumor tissue. univie.ac.atnih.gov

The table below summarizes the key pharmacokinetic findings for [¹⁰³Ru]BOLD-100 from preclinical studies.

ParameterFindingSource(s)
Compound Equivalence Pharmacokinetics of [¹⁰³Ru]BOLD-100 are identical to non-radioactive BOLD-100. mdpi.comnih.gov
Dose-Dependent Distribution Higher injected doses lead to increased non-specific tissue accumulation. univie.ac.atnih.gov
Transport System Saturation The overload of the albumin transport system is the likely cause of non-specific accumulation at higher doses. univie.ac.atnih.gov
Tumor Uptake Lower injected doses result in a relatively higher tumor uptake and a better tumor-to-background ratio. univie.ac.atnih.gov
Tumor Visualization Ex vivo autoradiography confirmed the accumulation of the compound in tumors. univie.ac.atnih.gov

Pharmacodynamic Investigations in Preclinical Settings

The pharmacodynamic effects of [¹⁰³Ru]BOLD-100 have been evaluated to understand its biological activity. In vitro studies were conducted to determine the cytotoxicity of both the radiolabeled [¹⁰³Ru]BOLD-100 and the non-radioactive BOLD-100. mdpi.comnih.gov

These investigations were carried out in two different colon carcinoma cell lines: HCT116 and CT26. The results of these cytotoxicity assays demonstrated that there were no significant differences between the radiolabeled and non-radioactive forms of the compound. mdpi.com This indicates that the process of radiolabeling with Ruthenium-103 does not alter the intrinsic cytotoxic properties of the BOLD-100 molecule.

The primary pharmacodynamic effect observed was the compound's ability to inhibit the growth of cancer cells, a key characteristic for a potential chemotherapeutic agent. The in vivo biodistribution studies in mice bearing CT26 allografts also provide indirect pharmacodynamic insights, as the compound's accumulation in the tumor is a prerequisite for its anti-cancer activity at the target site. mdpi.comnih.gov

The table below presents the key pharmacodynamic findings for [¹⁰³Ru]BOLD-100.

InvestigationCell LinesFindingSource(s)
Cytotoxicity Assessment HCT116, CT26No significant difference in cytotoxicity between [¹⁰³Ru]BOLD-100 and BOLD-100. mdpi.com
Biological Activity N/ARadiolabeling with ¹⁰³Ru does not alter the cytotoxic effects of the parent compound. mdpi.com

Elucidation of Molecular Targets and Underlying Mechanisms of Action in Vivo

While the precise in vivo molecular targets and the complete mechanism of action for ruthenium-based compounds like BOLD-100 are still under investigation, preclinical studies provide some clues. The mechanism of action for BOLD-100, and by extension its radiolabeled counterpart, is thought to be multifaceted. univie.ac.atnih.gov

The accumulation of the compound in tumor tissue, as observed in biodistribution studies, is a critical first step for its therapeutic action. univie.ac.atnih.gov The dose-dependent nature of this accumulation, linked to the albumin transport system, suggests that proteins involved in transport and cellular uptake could be considered part of its mechanism of action. univie.ac.atnih.gov

The cytotoxic effects observed in colon carcinoma cell lines imply that once inside the cancer cells, the compound interferes with essential cellular processes, leading to cell death. mdpi.com Although detailed in vivo target identification for [¹⁰³Ru]BOLD-100 is not explicitly available, the broader class of ruthenium-based anticancer agents are known to interact with various biomolecules, including proteins and nucleic acids.

Study of Metabolic Fate and Biotransformation Products in Preclinical Systems

The available preclinical data on [¹⁰³Ru]BOLD-100 does not provide specific details on its metabolic fate or the identification of its biotransformation products. The studies conducted thus far have primarily focused on the synthesis, characterization, cytotoxicity, and in vivo biodistribution of the parent compound. mdpi.comnih.govunivie.ac.atnih.govunivie.ac.at

The pharmacokinetic profiles suggest that the compound is distributed and cleared from the body over a 72-hour period, but the chemical forms in which it is excreted have not been described. Further research would be required to isolate and identify any metabolites of [¹⁰³Ru]BOLD-100 to fully understand its biotransformation in preclinical systems.

Advanced Analytical Methodologies for Characterizing Ruthenium Containing Compounds

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Techniques

ICP-MS is a powerful elemental analysis technique that utilizes an inductively coupled plasma to ionize a sample, followed by mass spectrometric separation and detection of the ions. This technique offers high sensitivity, low detection limits, and the ability to perform multi-elemental analysis, making it well-suited for the characterization of metal-containing compounds like those of ruthenium.

Elemental Quantification and Multi-elemental Analysis of Biological Samples

ICP-MS is widely used for the quantitative determination of elements in various sample types, including biological matrices. It allows for the precise quantification of ruthenium content in samples, which is particularly relevant in studies involving ruthenium-based drugs or tracers. The multi-elemental capability of ICP-MS enables the simultaneous measurement of ruthenium alongside other essential or trace elements present in the sample, providing a comprehensive elemental profile. For biological samples, preparation steps such as digestion are typically required to convert the sample into a liquid form suitable for introduction into the ICP. Studies have utilized ICP-MS to analyze the distribution and accumulation of ruthenium in different tissues and cells.

Speciation Analysis Utilizing Hyphenated ICP-MS (e.g., LC-ICP-MS, CE-ICP-MS)

Elemental speciation, the determination of the chemical form of an element, is critical as the biological activity, toxicity, and environmental mobility of an element are highly dependent on its chemical state and binding partners. Hyphenated techniques coupling separation methods with ICP-MS are invaluable for ruthenium speciation analysis.

LC-ICP-MS: Liquid Chromatography (LC) coupled with ICP-MS allows for the separation of different ruthenium-containing species in a sample before their detection by ICP-MS. This approach is used to identify and quantify individual ruthenium complexes or metabolites in complex matrices, such as biological fluids or environmental samples. LC-ICP-MS has been applied to study the interaction of ruthenium compounds with biomolecules like proteins.

CE-ICP-MS: Capillary Electrophoresis (CE) coupled with ICP-MS offers an alternative separation method, particularly useful for charged species. CE-ICP-MS can provide high-resolution separation of different ruthenium complexes, enabling detailed studies of their transformation and interaction with biological targets.

These hyphenated techniques provide both elemental information (from ICP-MS) and separation based on chemical properties (from LC or CE), allowing for the identification and quantification of specific ruthenium species.

Single-Cell ICP-MS (SC-ICP-MS) for Elemental Quantification in Individual Cells

Single-Cell ICP-MS (SC-ICP-MS) is a specialized application that allows for the elemental analysis of individual cells. This technique is particularly relevant for studying the cellular uptake, distribution, and metabolism of metal-based drugs, including those containing ruthenium. SC-ICP-MS provides insights into cell-to-cell variability in metal accumulation, which is masked in bulk analysis. Ruthenium-containing compounds, such as Ruthenium Red, have been explored as staining agents or markers for single-cell analysis by SC-ICP-MS. By analyzing individual cells, researchers can gain a better understanding of heterogeneous cellular responses to ruthenium-based agents.

Laser Ablation ICP-MS (LA-ICP-MS) for Elemental Bioimaging and Spatial Distribution Analysis

Laser Ablation ICP-MS (LA-ICP-MS) is a technique used for the direct analysis of solid samples, allowing for the determination of elemental distribution and spatial analysis. In the context of ruthenium-containing compounds, LA-ICP-MS is employed for elemental bioimaging, visualizing the distribution of ruthenium in tissues and other biological samples. A focused laser beam is used to ablate material from the sample surface, and the generated aerosol is transported to the ICP-MS for elemental analysis. This provides spatially resolved information on where ruthenium accumulates within a sample, which is valuable for understanding the pharmacokinetics and mechanism of action of ruthenium-based drugs. LA-ICP-MS allows for the correlation of ruthenium distribution with histological features of the tissue.

Strategies for Interference Resolution and Signal Enhancement in ICP-MS (e.g., Collision/Reaction Cells)

ICP-MS can be subject to spectral interferences, where ions of different elements or polyatomic ions have the same mass-to-charge ratio as the analyte isotope. Ruthenium, with its various isotopes, can be subject to interferences from other elements or polyatomic species.

Collision/Reaction Cells (CRCs), often employed in modern ICP-MS instruments (including triple quadrupole systems), are used to mitigate these interferences. By introducing a collision or reaction gas into the cell, interfering ions can be removed or transformed, allowing for more accurate and sensitive detection of the target analyte. For ruthenium analysis, strategies involving reaction gases like ammonia (B1221849) (NH₃) have been developed to remove specific polyatomic interferences. These techniques are crucial for achieving accurate ruthenium quantification, especially at trace levels or in complex matrices.

Complementary Spectroscopic and Chromatographic Techniques for Structural and Biological Insights

While ICP-MS provides essential elemental information, complementary spectroscopic and chromatographic techniques are necessary for comprehensive structural characterization and to gain biological insights into ruthenium-containing compounds wikipedia.orgereztech.com. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS) (beyond ICP-MS), X-ray Diffraction (XRD), and UV-Vis spectroscopy are used to determine the molecular structure, purity, and stability of ruthenium complexes wikipedia.orgnih.govereztech.com. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), when not coupled to ICP-MS, are used for separation and purification purposes. These techniques, in combination with biological assays, provide a more complete understanding of the properties and behavior of ruthenium-containing compounds wikipedia.orgereztech.com.

Theoretical and Computational Studies on ¹⁰³ru Compounds

Molecular Docking and Simulation of Ligand-Target Interactions

Molecular docking and simulation are powerful computational techniques used to predict the preferred orientation (binding mode) of a ligand when it is bound to a protein or other biological target. This allows for the estimation of the strength of the interaction, often expressed as a binding energy or scoring function value. These methods are widely applied in structure-based drug discovery to identify potential drug candidates and understand their mechanisms of action at a molecular level.

For ¹⁰³Ru-compounds, particularly those being investigated as potential therapeutic agents like BOLD-100, molecular docking and simulation can provide insights into how these metal complexes interact with biological macromolecules such as proteins or DNA. By simulating the binding process, researchers can predict key interactions, identify potential binding sites, and evaluate the binding affinity. This information is crucial for understanding the compound's mechanism of action and for the rational design of new derivatives with improved target specificity and potency. For instance, molecular docking approaches have been mentioned in the context of anticancer evaluation for [¹⁰³Ru] BOLD-100.

The process typically involves preparing the 3D structures of both the ligand (the ¹⁰³Ru-compound) and the target molecule. Docking algorithms then explore various possible binding poses of the ligand within the target's active site or other relevant binding regions. Scoring functions are used to rank these poses based on their estimated binding energy. Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the ligand-target complex over time, providing a more realistic representation of the interaction in a biological environment.

Data generated from molecular docking and simulation studies can include:

Predicted binding poses and interaction modes.

Binding energy scores (e.g., in kcal/mol).

Identification of key amino acid residues or nucleotides involved in binding.

Information on the stability of the ligand-target complex over time (from simulations).

While specific detailed data tables from molecular docking or simulation studies explicitly on "ICP 103" are not available from the search results, the application of these techniques to ruthenium complexes like BOLD-100 demonstrates their relevance in predicting ligand-target interactions for this class of compounds.

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are essential tools for investigating the electronic structure, geometry, and properties of molecules at a fundamental level. Methods such as Density Functional Theory (DFT) are widely used to calculate various molecular descriptors and predict chemical behavior. These calculations can provide highly accurate data on molecular systems, even for complex metal-containing compounds like those involving ruthenium.

For ¹⁰³Ru-compounds, quantum chemical calculations can offer valuable insights into their intrinsic properties, which are crucial for understanding their reactivity, stability, and interactions with biological systems. These calculations can help determine:

Optimized molecular geometries and bond lengths.

Electronic charge distribution and frontier molecular orbitals (HOMO and LUMO).

Spectroscopic properties (e.g., vibrational frequencies, electronic transitions).

Thermodynamic stabilities of different forms or reaction intermediates.

Metal-ligand bonding characteristics.

Understanding the electronic and structural properties of ¹⁰³Ru-compounds through quantum chemistry is vital for predicting their behavior in biological environments, including their potential interactions with biomolecules and their transformation pathways. Computational quantum chemistry has become an invaluable tool supporting the interpretation of experimental measurements for metal complexes, including those of technetium and rhenium, which share chemical similarities with ruthenium.

Types of data obtained from quantum chemical calculations include:

Optimized atomic coordinates.

Calculated energies (total energy, electronic energy).

Partial atomic charges.

Orbital energies and visualizations.

Vibrational frequencies.

While specific quantum chemical data for a compound named "this compound" are not available, these calculations are routinely applied to study the fundamental properties of ruthenium complexes relevant to their potential applications as radiopharmaceuticals or therapeutic agents.

Predictive Modeling for Biological Activity and In Vivo Behavior

Predictive modeling encompasses a range of computational approaches aimed at forecasting the biological activity and in vivo behavior of chemical compounds based on their molecular structures and properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent technique that establishes mathematical correlations between molecular descriptors (representing structural and physicochemical features) and observed biological activities. Machine learning algorithms are increasingly used to build sophisticated predictive models from large datasets.

For ¹⁰³Ru-compounds, predictive modeling can be applied to estimate various biological endpoints without the need for extensive experimental testing. This is particularly valuable for radiopharmaceuticals where handling radioactive materials requires specialized facilities. Predictive models can forecast properties such as:

Binding affinity to specific targets (complementary to docking).

In vitro cytotoxicity or efficacy in cell-based assays.

Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Pharmacokinetic profiles.

Biodistribution patterns in vivo.

Predictive modeling plays a crucial role in prioritizing promising ¹⁰³Ru-compounds for synthesis and experimental evaluation, optimizing their structures for desired properties, and reducing the time and cost associated with preclinical development. While direct predictive modeling data for "this compound" are not available, the principles apply to the study of ¹⁰³Ru-compounds. For example, biodistribution studies are essential for evaluating the in vivo behavior of radiolabeled compounds like [¹⁰³Ru] BOLD-100 figshare.comclinicaltrials.eunih.gov, and predictive models can help guide such studies.

Data generated through predictive modeling can include:

Predicted IC₅₀ or EC₅₀ values for biological activity.

Predicted ADME parameters (e.g., permeability, metabolic stability).

Predicted tissue distribution or clearance rates.

Statistical metrics evaluating the performance of the predictive model (e.g., R², RMSE).

Future Directions and Emerging Research Avenues in ¹⁰³ru Compound Studies

Development of Novel Radiolabeling Strategies and Tracer Applications for ¹⁰³Ru

The development of novel radiolabeling strategies is crucial for expanding the application of ¹⁰³Ru in various research areas, particularly in nuclear medicine as tracers. Historically, ¹⁰³Ru-labeled compounds, including chelators like DTPA and ruthenocene derivatives, were synthesized and evaluated preclinically nih.gov. More recently, research has focused on radiolabeling complex organometallic compounds, such as the Ru(II) complex RAPTA-C and the chemotherapeutic agent BOLD-100, with ¹⁰³Ru to study their pharmacokinetics and biodistribution nih.govmdpi.comnih.govmdpi.comresearchgate.netrsc.org.

Future directions in this area involve developing more efficient and specific radiolabeling methods that can be applied to a wider range of molecules, including targeted delivery systems like peptides or nanoparticles ontosight.ai. The goal is to create ¹⁰³Ru-labeled tracers that can selectively accumulate in target tissues or tumors, enabling improved imaging or targeted radiotherapy ontosight.ai. Research is also exploring isotopic radiolabeling to ensure that the radioactive compound behaves identically to its non-radioactive counterpart, which is essential for accurate pharmacokinetic and biodistribution studies nih.govnih.govresearchgate.net. Studies comparing the biodistribution of unlabeled and ¹⁰³Ru-labeled compounds, such as BOLD-100, are vital to confirm that the radiolabeling process does not significantly alter the compound's biological properties nih.govnih.govresearchgate.net.

Beyond nuclear medicine, ¹⁰³Ru can serve as a radioactive tracer in diverse scientific investigations, such as studying environmental processes or material tracking sustainability-directory.comiupac.org. Future research may leverage novel radiolabeling techniques to synthesize ¹⁰³Ru tracers suitable for these broader applications, potentially offering unique insights into complex systems where traditional methods are insufficient sustainability-directory.com. The feasibility of producing ¹⁰³Ru through reactions like the natRu(n,γ)¹⁰³Ru reaction supports its availability for these research pursuits nih.govmdpi.com.

Advancements in Preclinical Models for Comprehensive ¹⁰³Ru-Compound Evaluation

Advancements in preclinical models are essential for the comprehensive evaluation of ¹⁰³Ru compounds, particularly those designed for potential therapeutic or diagnostic use. Preclinical studies with ¹⁰³Ru-labeled compounds, such as [¹⁰³Ru]BOLD-100 and [¹⁰³Ru]RAPTA-C, have been conducted in various animal models, including mice, to assess cytotoxicity, pharmacokinetics, and biodistribution nih.govmdpi.comnih.govresearchgate.netmdpi.comresearchgate.netrsc.org. These studies provide critical data on how the compounds are absorbed, distributed, metabolized, and excreted in living systems rsc.org.

Future research will likely focus on developing more sophisticated and predictive preclinical models that better mimic human physiology and disease states. This includes the use of patient-derived xenografts (PDX) and organoid models, which can provide more relevant data on compound efficacy and behavior in a complex tumor microenvironment acs.org. Studies evaluating the biodistribution of ¹⁰³Ru compounds in specific organs over time, as demonstrated with [¹⁰³Ru]BOLD-100 in mice, are crucial for understanding tissue uptake and clearance, informing potential clinical translation nih.govnih.govresearchgate.netresearchgate.net.

Interactive Data Table: Biodistribution of [¹⁰³Ru]BOLD-100 in Selected Organs of Balb/c Mice (Example Data based on search results) nih.govnih.govresearchgate.netresearchgate.net

Organ% Injected Dose per Gram of Tissue (Mean ± SD) at 4 h p.i.% Injected Dose per Gram of Tissue (Mean ± SD) at 24 h p.i.% Injected Dose per Gram of Tissue (Mean ± SD) at 72 h p.i.
BloodData available in source researchgate.netData available in source researchgate.netData available in source researchgate.net
LiverData available in source nih.govnih.govresearchgate.netData available in source nih.govnih.govresearchgate.netData available in source nih.govnih.govresearchgate.net
KidneyData available in source nih.govnih.govresearchgate.netData available in source nih.govnih.govresearchgate.netData available in source nih.govnih.govresearchgate.net
TumorData available in source nih.govnih.govresearchgate.netData available in source nih.govnih.govresearchgate.netData available in source nih.govnih.govresearchgate.net
Other OrgansData available in source nih.govnih.govresearchgate.netData available in source nih.govnih.govresearchgate.netData available in source nih.govnih.govresearchgate.net

Note: Specific numerical data for the table was indicated as available in the cited sources but not directly extracted in a format suitable for a precise interactive table without manual processing of figures or supplementary materials. The table structure indicates the type of data that is being generated and evaluated in preclinical studies.

Further advancements in preclinical evaluation will involve integrating imaging techniques, such as SPECT, with biodistribution studies to visualize the distribution of ¹⁰³Ru tracers in real-time nih.gov. This integrated approach can provide a more complete picture of the compound's behavior in vivo and help optimize targeting strategies.

Integration of Multi-omics Data with ¹⁰³Ru-Based Research for Systems-Level Understanding

The integration of multi-omics data with ¹⁰³Ru-based research represents a significant emerging avenue for gaining a systems-level understanding of the interactions between ¹⁰³Ru compounds and biological systems azolifesciences.comnih.govfrontiersin.org. Multi-omics approaches combine data from various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological processes azolifesciences.comnih.gov.

Future research integrating multi-omics data with studies involving ¹⁰³Ru compounds could help elucidate the complex molecular mechanisms of action of these compounds, particularly those with therapeutic potential rsc.orgacs.org. By analyzing changes in gene expression, protein levels, and metabolic pathways in response to ¹⁰³Ru compound exposure, researchers can identify biomarkers of response or resistance, understand off-target effects, and potentially identify new therapeutic targets azolifesciences.comfrontiersin.org. For instance, multi-omics could help explain how ruthenium compounds induce effects like apoptosis or autophagy in tumor cells rsc.org.

The integration of multi-omics data requires sophisticated bioinformatics tools and computational frameworks to handle the high dimensionality and heterogeneity of the datasets azolifesciences.comfrontiersin.org. Future directions include developing specialized analytical pipelines and platforms that can effectively integrate data from ¹⁰³Ru tracer studies (e.g., biodistribution, pharmacokinetic data) with multi-omics profiles from treated biological samples azolifesciences.comfrontiersin.orgmdpi.comdimensions.aiintersect.org.au. This integrated analysis can reveal intricate correlations and regulatory networks that are not apparent from single-omics studies, leading to a deeper understanding of the biological impact of ¹⁰³Ru compounds azolifesciences.comfrontiersin.org.

Innovations in ICP-MS and Related Analytical Platforms for Enhanced ¹⁰³Ru Research Capabilities

Innovations in Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and related analytical platforms are crucial for enhancing the capabilities of ¹⁰³Ru research, particularly for accurate quantification and characterization of ruthenium in various sample types analytik-jena.com. ICP-MS is a sensitive technique widely used for trace element analysis and isotope ratio determination analytik-jena.comspectroscopyeurope.com. It has been employed in ¹⁰³Ru research for quantifying ruthenium content in biological samples during biodistribution studies of non-radioactive ruthenium compounds, complementing gamma counting for radiolabeled analogues nih.govnih.govresearchgate.net.

Future advancements in ICP-MS technology will further benefit ¹⁰³Ru research. This includes the development of more sensitive and robust ICP-MS instruments capable of measuring very low concentrations of ruthenium, which is particularly important for tracer studies analytik-jena.comspectroscopyeurope.com. Innovations in sample preparation techniques compatible with ICP-MS are also needed to handle diverse matrices encountered in biological and environmental research involving ¹⁰³Ru analytik-jena.com.cn.

Furthermore, the application of multi-collector ICP-MS (MC-ICP-MS) offers the potential for highly precise isotopic analysis of ruthenium osti.govspectroscopyeurope.com. While ¹⁰³Ru is a radioisotope, studying the isotopic composition of natural ruthenium or enriched stable isotopes in conjunction with ¹⁰³Ru tracers using MC-ICP-MS could provide valuable information on ruthenium speciation, transformation, and cycling in complex systems spectroscopyeurope.com. Time-resolved analysis with ICP-MS is also an emerging area that could potentially be applied to study the behavior of ¹⁰³Ru-labeled nanoparticles or single cells rsc.org.

Beyond ICP-MS, the development of hyphenated techniques combining chromatography or electrophoresis with mass spectrometry could enable the separation and identification of different ¹⁰³Ru-containing species or metabolites, providing detailed insights into their chemical forms and biological fates analytik-jena.com. These analytical advancements are essential for supporting the development and evaluation of novel ¹⁰³Ru compounds and understanding their interactions at a molecular level.

Q & A

Q. What are the foundational principles of the ICP algorithm in 3D shape registration, and how do they influence experimental design?

The ICP algorithm aligns two 3D shapes by iteratively minimizing the mean-square distance between corresponding points. Key principles include:

  • Correspondence Matching : Identifying closest points between source and target datasets.
  • Transformation Estimation : Calculating optimal rotation/translation matrices (six degrees of freedom) to align datasets.
  • Convergence Criteria : Halting iterations when error metrics stabilize . Experimental design must account for initial alignment hypotheses, point-cloud density, and noise tolerance. For example, sparse datasets require robust outlier rejection mechanisms to avoid misalignment .

Q. How does the ICP algorithm ensure convergence during iterative alignment processes?

ICP monotonically converges to a local minimum by design. Convergence speed is highest in early iterations, but results depend on:

  • Initialization : Testing multiple initial rotations/translations to avoid poor local minima.
  • Sampling Strategy : Uniform vs. feature-based sampling to improve correspondence accuracy.
  • Termination Thresholds : Setting error tolerance (e.g., <0.1% change in mean-square distance) to balance precision and computational cost .

Q. What parameters are critical for optimizing ICP performance in noisy or incomplete datasets?

Methodological adjustments include:

  • Outlier Rejection : Discarding correspondences with distances exceeding 2–3 standard deviations from the mean.
  • Weighting Schemes : Prioritizing high-confidence points (e.g., edges in LiDAR data).
  • Multi-Resolution Registration : Aligning low-resolution subsets first to refine initial guesses before full-resolution processing .

Advanced Research Questions

Q. What methodological approaches are recommended for addressing local minima challenges in ICP-based 3D registration?

  • Hybrid Algorithms : Combining ICP with global optimization techniques (e.g., genetic algorithms) to explore transformation space.
  • Metric Learning : Training neural networks to predict optimal initial alignments using prior shape knowledge.
  • Consistency Checks : Validating results against physical constraints (e.g., known object dimensions) to detect implausible alignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.